molecular formula C23H24N2O5S B11250789 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide

Cat. No.: B11250789
M. Wt: 440.5 g/mol
InChI Key: CEWKOVMPGKFISH-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by a furan-2-yl moiety, a 4-methylbenzenesulfonyl (tosyl) group, and a 2-methylbenzyl substituent. The compound features a central ethanediamide (oxalamide) backbone, which links the sulfonamide-bearing ethyl group and the benzylamine moiety.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[(2-methylphenyl)methyl]oxamide

InChI

InChI=1S/C23H24N2O5S/c1-16-9-11-19(12-10-16)31(28,29)21(20-8-5-13-30-20)15-25-23(27)22(26)24-14-18-7-4-3-6-17(18)2/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

CEWKOVMPGKFISH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2C)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the furan ring, sulfonylation, and subsequent coupling with ethanediamide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the reaction conditions and minimize waste. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the sulfonyl group may produce the corresponding sulfide.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan ring and sulfonyl group may play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related ethanediamides and sulfonamide derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Potential Applications
Target Compound C₂₄H₂₆N₂O₅S 454.54 - 4-Methylbenzenesulfonyl (tosyl)
- Furan-2-yl
- 2-Methylbenzyl
Ethanediamide backbone, sulfonamide linkage Enzyme inhibition, antimicrobial agents
N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide C₁₅H₁₆N₂O₃ 288.31 - Furan-2-ylmethyl
- 4-Methylbenzyl
Ethanediamide backbone Drug intermediates, ligand synthesis
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide C₁₇H₁₆N₂O₃S₂ 360.50 - Furan-2-yl
- Thiophen-3-yl and thiophen-2-yl
Ethanediamide backbone, thiophene moieties Materials science, heterocyclic chemistry
N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide C₁₉H₂₂FN₃O₆S 439.50 - 4-Fluoro-2-methylbenzenesulfonyl
- 1,3-Oxazinan ring
- Furan-2-ylmethyl
Oxazinan heterocycle, sulfonamide linkage Anticancer or antiviral agents
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide C₁₈H₂₄FN₃O₅S 429.47 - 4-Fluoro-2-methylbenzenesulfonyl
- 1,3-Oxazinan ring
Oxazinan heterocycle, fluorinated aryl group Enzyme inhibition, drug development

Substituent Effects

  • Sulfonamide vs.
  • Heterocyclic Influence : Replacement of furan with thiophene (as in ) alters electronic properties and bioavailability due to sulfur's electronegativity and larger atomic radius.
  • Fluorinated Derivatives : Fluorine substitution (e.g., ) improves metabolic stability and binding affinity in drug design, though it increases synthetic complexity .

Biological Activity

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a furan ring, sulfonamide groups, and an ethylenediamine moiety, which contribute to its biological properties. The molecular formula is C20H22N2O5SC_{20}H_{22}N_2O_5S, and it has a molecular weight of approximately 430.474 g/mol.

PropertyValue
Molecular Formula C20H22N2O5S
Molecular Weight 430.474 g/mol
IUPAC Name This compound
CAS Number 896328-10-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Electrophilic Interactions : The sulfonamide group acts as an electrophile, allowing it to react with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or alteration of enzymatic activity.
  • Hydrogen Bonding and π-π Stacking : The furan and aromatic rings can participate in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to target biomolecules.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, likely due to its structural features that facilitate interaction with microbial cell membranes.

Research Findings

Recent research has explored the biological implications of this compound, revealing several key findings:

  • Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. For instance, a study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) after 48 hours of exposure .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in animal models. A study indicated that administration led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1: Anticancer Efficacy
    • Objective : To assess the anticancer effects on MCF-7 cells.
    • Methodology : Cells were treated with varying concentrations (0, 10, 20, 50 µM) for 48 hours.
    • Results : A dose-dependent decrease in cell viability was observed, with significant reductions at 50 µM (p < 0.01).
  • Case Study 2: In Vivo Anti-inflammatory Activity
    • Objective : Evaluate anti-inflammatory effects in a rat model of arthritis.
    • Methodology : Rats were treated with the compound daily for two weeks.
    • Results : Marked reduction in paw swelling and joint inflammation was recorded compared to control groups (p < 0.05).

Q & A

How can researchers optimize the multi-step synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide to improve yield and reproducibility?

Methodological Answer:
Optimization involves:

  • Anhydrous conditions during sulfonation or coupling steps to prevent hydrolysis of reactive intermediates .
  • Solvent selection (e.g., dichloromethane for solubility, dimethylformamide for nucleophilic reactions) to enhance reaction rates .
  • Catalysts : Use of coupling agents like EDC/HATU for amide bond formation .
  • Temperature control : Maintaining 0–5°C for exothermic steps (e.g., sulfonyl chloride reactions) .
  • Purification : Chromatography or recrystallization to isolate high-purity products .

What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the furan, benzenesulfonyl, and ethanediamide groups .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
  • HPLC : Quantifies purity (>98% for biological assays) and monitors degradation .
  • IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

How should researchers design assays to evaluate the compound’s biological activity and resolve contradictory bioactivity data?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases) under standardized pH and temperature conditions .
  • Receptor binding studies : Use radiolabeled ligands or surface plasmon resonance (SPR) to assess affinity .
  • Cytotoxicity profiling : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .
  • Dose-response analysis : Validate activity thresholds using non-linear regression models to address variability .

What computational and experimental approaches are recommended for analyzing structure-activity relationships (SAR)?

Methodological Answer:

  • DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing sulfonyl groups) on reactivity .
  • Molecular docking : Simulate binding poses with target proteins (e.g., COX-2) to prioritize synthetic analogs .
  • Synthetic modifications : Replace the furan with thiophene or pyridine rings to assess steric/electronic contributions .
  • Cross-validation : Compare computational predictions with experimental IC50 values .

How can researchers resolve contradictions in solubility or stability data reported across studies?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) under controlled temperatures .
  • Accelerated stability studies : Expose the compound to heat (40°C), light, and humidity for 4 weeks, monitoring degradation via HPLC .
  • Statistical analysis : Apply ANOVA to identify outliers in replicate experiments .

What strategies are effective for elucidating reaction mechanisms involving this compound?

Methodological Answer:

  • Isotopic labeling : Use deuterated solvents or 13C-labeled reactants to track proton transfer or bond cleavage .
  • Kinetic studies : Measure rate constants under varying temperatures to infer activation parameters .
  • In situ monitoring : Employ Raman spectroscopy or real-time NMR to detect intermediates .

How can stereoisomers or by-products be separated and characterized during synthesis?

Methodological Answer:

  • Chiral chromatography : Use amylose-based columns with hexane/isopropanol gradients to resolve enantiomers .
  • Preparative HPLC : Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) for high-purity isolation .
  • X-ray crystallography : Confirm absolute configuration of crystalline intermediates .

What experimental protocols are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Simulated biological fluids : Incubate the compound in PBS (pH 7.4) or human serum at 37°C for 24–72 hours, analyzing stability via LC-MS .
  • Oxidative stress testing : Use H2O2 or tert-butyl hydroperoxide to identify susceptible functional groups (e.g., furan ring oxidation) .

How can researchers leverage SAR data from structural analogs to refine hypotheses about this compound’s bioactivity?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with modified sulfonyl or aryl groups (e.g., 4-chloro vs. 4-methyl substitution) .
  • Bioactivity clustering : Compare IC50 values across analogs to identify critical substituents .
  • 3D-QSAR modeling : Build CoMFA/CoMSIA models to correlate structural features with activity .

What methodologies are critical for validating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Knockdown/knockout models : Use CRISPR-edited cell lines to confirm target dependency .
  • Metabolomic profiling : Track downstream metabolite changes via LC-MS/MS to map affected pathways .
  • In vivo pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models .

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